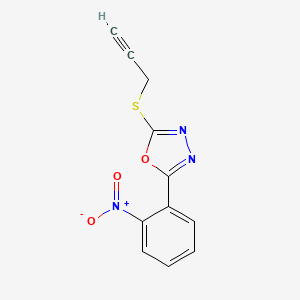![molecular formula C13H15ClN4O B4712339 N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea
Description
N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea belongs to a broader class of chemical compounds known for their versatile chemical and physical properties. These compounds are studied for their potential applications in various fields such as material science and pharmacology, focusing on their synthesis, molecular structure, and property analysis.
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions that require precise control over the reactants and conditions to ensure the correct product is obtained. Spectroscopic techniques, alongside single-crystal X-ray analysis, often provide unambiguous structure determination, ensuring the synthesis's success (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of conformational differences and hydrogen bonding in determining the compound's physical state and stability. The molecular geometry optimization and vibrational modes analysis provide insights into the compounds' structural integrity and interactions (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are characterized by their ability to form stable products under specific conditions. The reactivity and functional group compatibility are key factors in designing reactions for synthesizing desired products (Xie Xian-ye, 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are crucial for understanding the compound's behavior in different environments. Solubility in water and other solvents affects the compound's applications and handling, while crystal structure analysis provides insights into the molecular arrangement and interactions within the solid state (D'yachenko, Danilov, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and the potential for undergoing specific chemical transformations, are fundamental aspects of this compound and its derivatives. These properties are pivotal in determining the compound's applications and its behavior in chemical reactions (Gong Yinxiang, 2006).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-pyrazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-5-12(6-4-11)17-13(19)15-7-1-9-18-10-2-8-16-18/h2-6,8,10H,1,7,9H2,(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPUCRKVDQQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4712266.png)

![N-(3-iodophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4712286.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B4712289.png)
![N-cyclopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4712296.png)

![4-(3,4-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4712321.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4712328.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712332.png)
![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)
![4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide](/img/structure/B4712350.png)
![N-(2-ethyl-6-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4712358.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4712360.png)
